![molecular formula C14H14N2O2 B15173925 6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B15173925.png)
6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a carboxylic acid group and a 4-(propan-2-yl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with 4-(Propan-2-yl)phenyl Group:
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated purification systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation Products: Hydroxylated or ketone derivatives.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Pyrimidine-4-carboxylic acid: Lacks the 4-(propan-2-yl)phenyl group, resulting in different chemical and biological properties.
4-(Propan-2-yl)phenyl derivatives: Compounds with similar phenyl substitutions but different core structures, leading to varied applications and activities.
Uniqueness: 6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid is unique due to the combination of its pyrimidine core and the specific substitutions, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
6-(4-propan-2-ylphenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c1-9(2)10-3-5-11(6-4-10)12-7-13(14(17)18)16-8-15-12/h3-9H,1-2H3,(H,17,18) |
Clave InChI |
QCHHQLFQCMZBJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


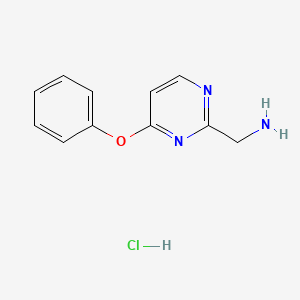
![[4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B15173853.png)
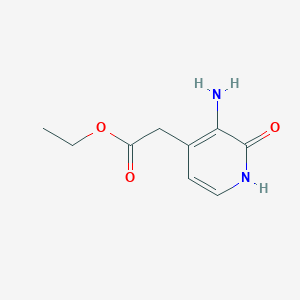
![2-Oxo-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B15173863.png)
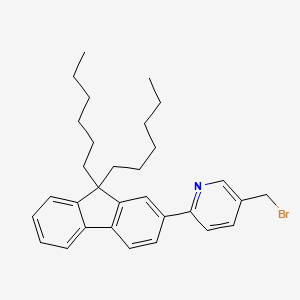
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-](/img/structure/B15173880.png)
![(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B15173882.png)
![1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl-](/img/structure/B15173890.png)
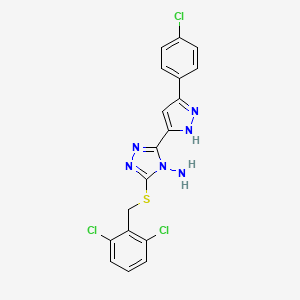
![{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone](/img/structure/B15173892.png)
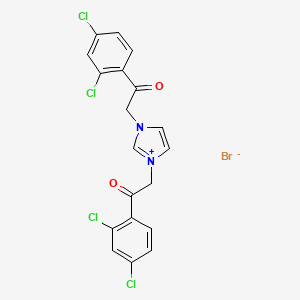
![(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B15173909.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15173916.png)
![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)
